molecular formula C6H7NO2S B1266355 5-Thiazolecarboxylic acid, 2-ethyl- CAS No. 30709-68-3

5-Thiazolecarboxylic acid, 2-ethyl-

Cat. No. B1266355
CAS RN: 30709-68-3
M. Wt: 157.19 g/mol
InChI Key: BJGZHUDNXRHBKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, a compound closely related to 5-thiazolecarboxylic acid, 2-ethyl-, involves crystallization in the monoclinic crystal system. The structure optimization and density functional theory (DFT) calculations highlight the molecule's energy frameworks and electrostatic potential, indicating the sites for electrophilic attack around the oxygen atom (Akhileshwari et al., 2021).

Molecular Structure Analysis

The molecular structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate showcases hydrogen-bonded dimer formations, indicative of the compound's potential for forming stable molecular assemblies and interactions within crystal structures (Lynch & Mcclenaghan, 2004).

Chemical Reactions and Properties

The reactivity of thiazole derivatives is demonstrated in the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, revealing the compound's versatility in forming a variety of structurally diverse derivatives through reactions with different electrophilic reagents (Mohamed, 2021).

Physical Properties Analysis

The physical properties, including crystallization and molecular packing modes, are crucial for understanding the stability and solubility of these compounds. These aspects can be explored through Hirshfeld surface analysis and 3D energy frameworks, providing insights into intermolecular interactions within crystals (Akhileshwari et al., 2021).

Chemical Properties Analysis

The chemical properties of thiazole derivatives, such as ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, are characterized by spectroscopic and crystallographic methods. These studies reveal the compound's molecular geometry, vibrational assignments, and chemical shifts, providing comprehensive information on its reactivity and interaction potential (Haroon et al., 2018).

Scientific Research Applications

  • Synthesis of Bioactive Compounds :

    • Ethyl 5-thiazolecarboxylate serves as a precursor or intermediate in synthesizing various biologically active compounds. For instance, it's used in creating derivatives with potential antibacterial and antifungal properties (Shirai et al., 2013), (Gomha & Khalil, 2012).
    • Thiazole compounds, including those derived from ethyl 5-thiazolecarboxylate, show promise in anticancer research, with some demonstrating activity against breast cancer cells MCF7 (Sonar et al., 2020).
  • Development of Pharmaceutical Intermediates :

    • Ethyl 5-thiazolecarboxylate and its derivatives are key intermediates in the synthesis of pharmaceutical compounds, such as those with antiviral potential against diseases like SARS-CoV-2 (Nagarajappa et al., 2022).
    • These compounds can be converted into various important pharmaceutical intermediates like 5-hydroxymethylthiazole, which have applications in different drug formulations (Tan Bin, 2004).
  • Material Science and Corrosion Inhibition :

    • Derivatives of ethyl 5-thiazolecarboxylate have been studied for their potential as corrosion inhibitors, which can be critical in material science and engineering (Rafiquee et al., 2007).
  • Synthetic Chemistry Advancements :

    • The synthesis of ethyl 5-thiazolecarboxylate and its derivatives plays a significant role in advancing synthetic chemistry techniques, including novel methods such as ultrasound-promoted synthesis and thermal-mediated processes (Baker & Williams, 2003), (Boy & Guernon, 2005).
  • Exploration in Heterocyclic Chemistry :

    • Ethyl 5-thiazolecarboxylate and related compounds contribute to the exploration of heterocyclic chemistry, providing insights into molecular structures, crystallography, and intermolecular interactions (Akhileshwari et al., 2021).
  • Cosmetic and Detergent Industry Applications :

    • Some thiazole derivatives, synthesized using ethyl 5-thiazolecarboxylate, show potential as preservative agents in cosmetics and detergents due to their antibacterial and antifungal properties (Shirai et al., 2013).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

Thiazole derivatives, including 5-Thiazolecarboxylic acid, 2-ethyl-, have shown promise in various areas of medicinal chemistry and drug discovery research . They have broad pharmacological spectrum and are part of some clinically applied anticancer drugs . Future research could focus on further exploring the therapeutic potential of these compounds, particularly in the context of anticancer drug discovery .

properties

IUPAC Name

2-ethyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-2-5-7-3-4(10-5)6(8)9/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGZHUDNXRHBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184735
Record name 5-Thiazolecarboxylic acid, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Thiazolecarboxylic acid, 2-ethyl-

CAS RN

30709-68-3
Record name 5-Thiazolecarboxylic acid, 2-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030709683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Thiazolecarboxylic acid, 2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-1,3-thiazole-5-carboxylic acid
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Synthesis routes and methods I

Procedure details

a solution of 26 gm of thiopropionamide in 100 cc of ethanol is mixed with a solution of 36.5 gm of ethyl 2-chloro-3-oxo-propionate in 50 cc of ethanol. The reaction mixture is left in contact overnight, then the alcohol is evaporated off. The residue is dissolved in ether, the ethereal phase is washed with an aqueous 20% sodium carbonate solution, then with water. The oil obtained is distilled and the fraction coming off at 80° C. to 90° C. under a pressure of 0.5 mm is recovered. This fraction is saponified with an alcoholic solution of potassium hydroxide, then acidified and recrystallized from toluene. 2-Ethyl-5-thiazolecarboxylic acid is obtained in the form of colorless crystals, soluble in ethanol and sodium hydroxide, insoluble in water, melting at 157° C.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-ethylthiazole-5-carboxylate (400 mg, 2.159 mmol) in MeOH (10 mL) is added 1N NaOH (6 mL, 6 mmol) After stirring at room temperature for 18 hours, the crude is concentrated under reduced pressure to remove MeOH. The crude is diluted with EtOAc, the organic layer is washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure to give 2-ethylthiazole-5-carboxylic acid (282.4 mg). HPLC retention time=0.78 minutes (condition D); MS (m+3)=160.4; 1H NMR (400 MHz, CD3OD) δ ppm 1.40 (t, J=7.6 Hz, 3 H) 3.07 (q, J=7.6 Hz, 2 H) 5.08 (br. s., 1 H) 8.20 (s, 1 H).
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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